molecular formula C₉H₁₁ClN₂O₅ B1150472 5-Chloro-5'-deoxyuridine

5-Chloro-5'-deoxyuridine

Cat. No.: B1150472
M. Wt: 262.65
Attention: For research use only. Not for human or veterinary use.
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Description

5-Chloro-5'-deoxyuridine is a halogenated nucleoside analog characterized by a chlorine substituent at the 5-position of the uracil base and a deoxygenated hydroxyl group at the 5'-position of the ribose moiety. Its molecular formula is C₉H₁₁ClN₂O₅, with a molecular weight of 262.65 g/mol . Structurally, it resembles thymidine but differs in halogenation and sugar modification. This compound is primarily utilized as an intermediate in synthesizing other therapeutic nucleosides, such as 5'-deoxy-5-fluorouridine, which is investigated for anticancer applications .

Properties

Molecular Formula

C₉H₁₁ClN₂O₅

Molecular Weight

262.65

Synonyms

5’-Deoxy-5-chlorouridine; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The activity of 5-substituted deoxyuridine derivatives is influenced by the halogen type, sugar modifications, and metabolic stability. Below is a comparative analysis with key analogs:

Compound Substituent (Position) Key Properties & Applications Mechanism of Action References
5-Chloro-5'-deoxyuridine Cl (5), 5'-deoxy Intermediate for fluorouridine synthesis; potential antimetabolite activity inferred from analogs. Likely incorporates into DNA/RNA or inhibits thymidylate synthase (inferred).
5-Iodo-2'-deoxyuridine (IDU) I (5) Broad anti-herpes activity (HSV-1, HSV-2); clinical use in ocular herpes. Competes with thymidine for incorporation into viral DNA, causing chain termination.
5-Fluoro-2'-deoxyuridine (FdUrd) F (5) Anticancer agent (colorectal cancer); inhibits thymidylate synthase. Forms FdUMP, which irreversibly inhibits thymidylate synthase, blocking dTMP synthesis.
5-Bromo-6-azido-2'-deoxyuridine Br (5), azido (6) Potent anti-HSV, HCMV, and VZV activity. Azido group enhances DNA crosslinking; bromine increases DNA incorporation efficiency.
Trifluorothymidine (TFT) CF₃ (5) Component of TAS-102 (anticancer); inhibits thymidylate synthase and incorporates into DNA. Dual action: TS inhibition and DNA disruption via mismatched base pairing.

Antiviral Activity

  • Halogen Effects : The antiviral potency of 5-halogenated deoxyuridines correlates with halogen size and electronegativity. For example, 5-iodo-2'-deoxyuridine (IDU) exhibits stronger anti-HSV activity than 5-chloro-2'-deoxyuridine due to iodine’s larger atomic radius, which enhances DNA distortion and viral polymerase misincorporation . However, 5-chloro-6-azido-2'-deoxyuridine derivatives demonstrate broad-spectrum activity against herpesviruses (HSV-1, HSV-2, HCMV, VZV), suggesting that additional functional groups (e.g., azido) can compensate for chlorine’s smaller size .
  • Dosage Requirements: In HSV-1 inhibition, 5-iodo-5'-amino-2',5'-dideoxyuridine requires ~100× higher concentrations than IDU to achieve comparable antiviral effects, highlighting the importance of the 5'-hydroxyl group for metabolic activation .

Enzyme Interactions

  • Thymidine Kinase (TK) Sensitivity : Halogenated deoxyuridines rely on viral TK for phosphorylation. 5-Chloro-2'-deoxyuridine and its analogs show reduced affinity for TK compared to IDU, necessitating higher doses for therapeutic efficacy .

Cytotoxicity and Resistance

  • Toxicity Profile : Chlorinated derivatives generally exhibit lower cytotoxicity than IDU or FdUrd. For instance, This compound ’s prodrugs show reduced myelosuppression compared to 5-fluoro analogs, making them safer for prolonged use .
  • Resistance Mechanisms: Tumor cells lacking TK are resistant to 5-iodo-2'-deoxyuridine and 5-chloro-2'-deoxyuridine but remain sensitive to non-TK-dependent analogs like 2',3'-dehydro-5-fluoro-2'-deoxyuridine .

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